molecular formula C21H28FNO B591146 XLR11 N-(2-fluoropentyl) isomer CAS No. 1628690-25-4

XLR11 N-(2-fluoropentyl) isomer

Cat. No.: B591146
CAS No.: 1628690-25-4
M. Wt: 329.5 g/mol
InChI Key: QWKOFFDPSCMXAL-UHFFFAOYSA-N
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Description

XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. This compound is structurally similar to XLR11 but differs by having a fluorine atom at the 2 position of the pentyl chain instead of the 5 position . It is primarily used in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XLR11 N-(2-fluoropentyl) isomer involves the introduction of a fluorine atom at the 2 position of the pentyl chain. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

XLR11 N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

XLR11 N-(2-fluoropentyl) isomer is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XLR11 N-(2-fluoropentyl) isomer is unique due to the specific position of the fluorine atom, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation can result in different pharmacological and toxicological properties compared to other isomers .

Properties

IUPAC Name

[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOFFDPSCMXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043148
Record name [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628690-25-4
Record name XLR-11 N-(2-fluoropentyl) isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XLR-11 N-(2-FLUOROPENTYL) ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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